molecular formula C13H25N3O B11797289 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B11797289
M. Wt: 239.36 g/mol
InChI Key: LIAWMDABDWTMGL-PXYINDEMSA-N
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Description

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclopropylmethyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclopropylmethyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity. Detailed synthetic routes can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and cyclopropylmethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(pyrrolidin-1-yl)ethanone
  • 2-Amino-1-{2-[(cyclopropyl-Methyl-aMino)-Methyl]-pyrrolidin-1-yl}-ethanone

Uniqueness

Compared to similar compounds, 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16-6-5-11(8-16)15-7-10-3-4-10/h9-12,15H,3-8,14H2,1-2H3/t11-,12?/m0/s1

InChI Key

LIAWMDABDWTMGL-PXYINDEMSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CC[C@@H](C1)NCC2CC2)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)NCC2CC2)N

Origin of Product

United States

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